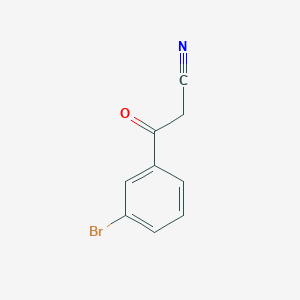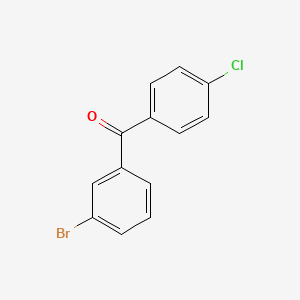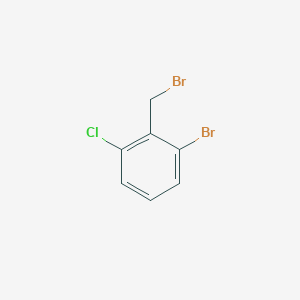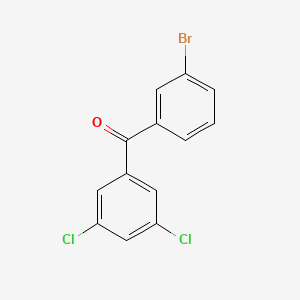
Ethyl 4-chlorobenzoylformate
Descripción general
Descripción
Ethyl 4-chlorobenzoylformate is a chemical compound that serves as an intermediate in various synthetic processes. Although the provided papers do not directly discuss ethyl 4-chlorobenzoylformate, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for ethyl 4-chlorobenzoylformate.
Synthesis Analysis
The synthesis of related compounds often involves catalytic processes or condensation reactions. For instance, ethyl (R)-4-chloro-3-hydroxybutyrate, a compound with a similar structure, is produced via asymmetric hydrogenation of ethyl 4-chloro-acetoacetate using a catalytic complex . Another related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, is synthesized through a Knoevenagel condensation reaction . These methods suggest potential pathways for synthesizing ethyl 4-chlorobenzoylformate, which may involve similar catalytic or condensation strategies.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 4-chlorobenzoylformate has been characterized using various techniques such as FT-IR, NMR, and X-ray diffraction . For example, ethyl 4-hydrazinobenzoate hydrochloride crystallizes in the triclinic space group and exhibits specific hydrogen bonding patterns . The molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond . These studies provide a foundation for predicting the molecular structure of ethyl 4-chlorobenzoylformate, which would likely exhibit its own unique set of intermolecular interactions and conformational characteristics.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to ethyl 4-chlorobenzoylformate can be inferred from their participation in various reactions. For instance, ethyl α-chlorocyclopropaneformates undergo [3 + 2] annulation reactions with 1,3-dicarbonyl compounds to produce functionalized fulvenes . Additionally, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate is synthesized from p-chloropropiophenone, indicating the reactivity of the chlorophenyl moiety in condensation reactions . These examples suggest that ethyl 4-chlorobenzoylformate could also engage in similar reactions, contributing to the synthesis of a variety of functionalized organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to ethyl 4-chlorobenzoylformate can be deduced from their molecular structures and the nature of their substituents. For example, the presence of chloro and ester groups is likely to influence the compound's polarity, solubility, and reactivity. The crystallographic data of ethyl 4-hydrazinobenzoate hydrochloride provides insights into the solid-state properties, such as lattice parameters and hydrogen bonding patterns . The antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate highlight the potential biological relevance of these compounds . These properties are crucial for understanding the behavior of ethyl 4-chlorobenzoylformate in various environments and its potential applications in pharmaceuticals or materials science.
Aplicaciones Científicas De Investigación
-
Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate
- Scientific Field : Biochemistry and Biotechnology .
- Application Summary : This research focuses on the bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR . This compound is a useful chiral building block for the synthesis of pharmaceuticals .
- Methods of Application : The process involves transforming COBE into ®-CHBE in a biocompatible organic solvent–deep eutectic solvent–water reaction medium . The experiment was conducted at pH 7.0 and 30 °C .
- Results : A high ®-CHBE yield (≥90%) was achieved by catalyzing COBE (1000 mM) in 12 h with E. coli CgCR cells in the presence of Ni 2+ (7 mM) and glucose (3.5 mM glucose/mM COBE) in an ethyl acetate-betaine/lactic acid-H2O (50/7/43, v/v/v) system .
-
Growth of Ethyl 4-Amino Benzoate Crystal
- Scientific Field : Material Science .
- Application Summary : Ethyl 4-Amino Benzoate crystal is a potential candidate for electro-optical applications .
- Methods of Application : The crystal was grown using an indigenously developed single zone transparent resistive furnace .
- Results : The study reports the successful growth of a bulk size Ethyl 4-Amino Benzoate crystal .
Safety And Hazards
According to the safety data sheet, Ethyl 4-chlorobenzoylformate is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It’s combustible and can produce hazardous combustion gases or vapors in the event of fire .
Propiedades
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIELZWDKOJZMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374499 | |
| Record name | Ethyl 4-chlorobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chlorobenzoylformate | |
CAS RN |
34966-48-8 | |
| Record name | Ethyl 4-chlorobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34966-48-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















